

An In-depth Technical Guide to the Chemical Structure and Synthesis of Albuvirtide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Albuvirtide**

Cat. No.: **B10815435**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Albuvirtide is a long-acting HIV-1 fusion inhibitor, representing a significant advancement in antiretroviral therapy. This document provides a comprehensive overview of its chemical structure, synthesis, and mechanism of action, tailored for a technical audience.

Chemical Structure

Albuvirtide is a synthetic lipopeptide that is derived from the C-terminal heptad repeat (CHR) sequence of the HIV-1 glycoprotein 41 (gp41).^[1] Its structure is specifically engineered to include a 3-maleimidopropionic acid (MPA) group, which allows for covalent conjugation to serum albumin *in vivo*.^{[1][2]} This conjugation significantly extends the drug's plasma half-life, enabling once-weekly administration.^{[1][3]}

The peptide backbone of **Albuvirtide** is a 38-amino acid sequence. The full systematic name for the unmodified peptide portion is N-acetyl-L-tryptophyl-L- α -glutamyl-L- α -glutamyl-L-tryptophyl-L- α -aspartyl-L-arginyl-L- α -glutamyl-L-isoleucyl-L-asparaginyl-L-asparaginyl-L-tyrosyl-L-threonyl-L-lysyl-L-leucyl-L-isoleucyl-L-histidyl-L- α -glutamyl-L-leucyl-L-isoleucyl-L- α -glutamyl-L- α -glutamyl-L-seryl-L-glutaminyl-L-asparaginyl-L-glutaminyl-L-glutaminyl-L- α -glutamyl-L-lysyl-L-asparaginyl-L- α -glutamyl-L-glutaminyl-L- α -glutamyl-L-leucyl-L-leucinamide.^[4] The MPA linker is attached to the side chain of a lysine residue.^[2]

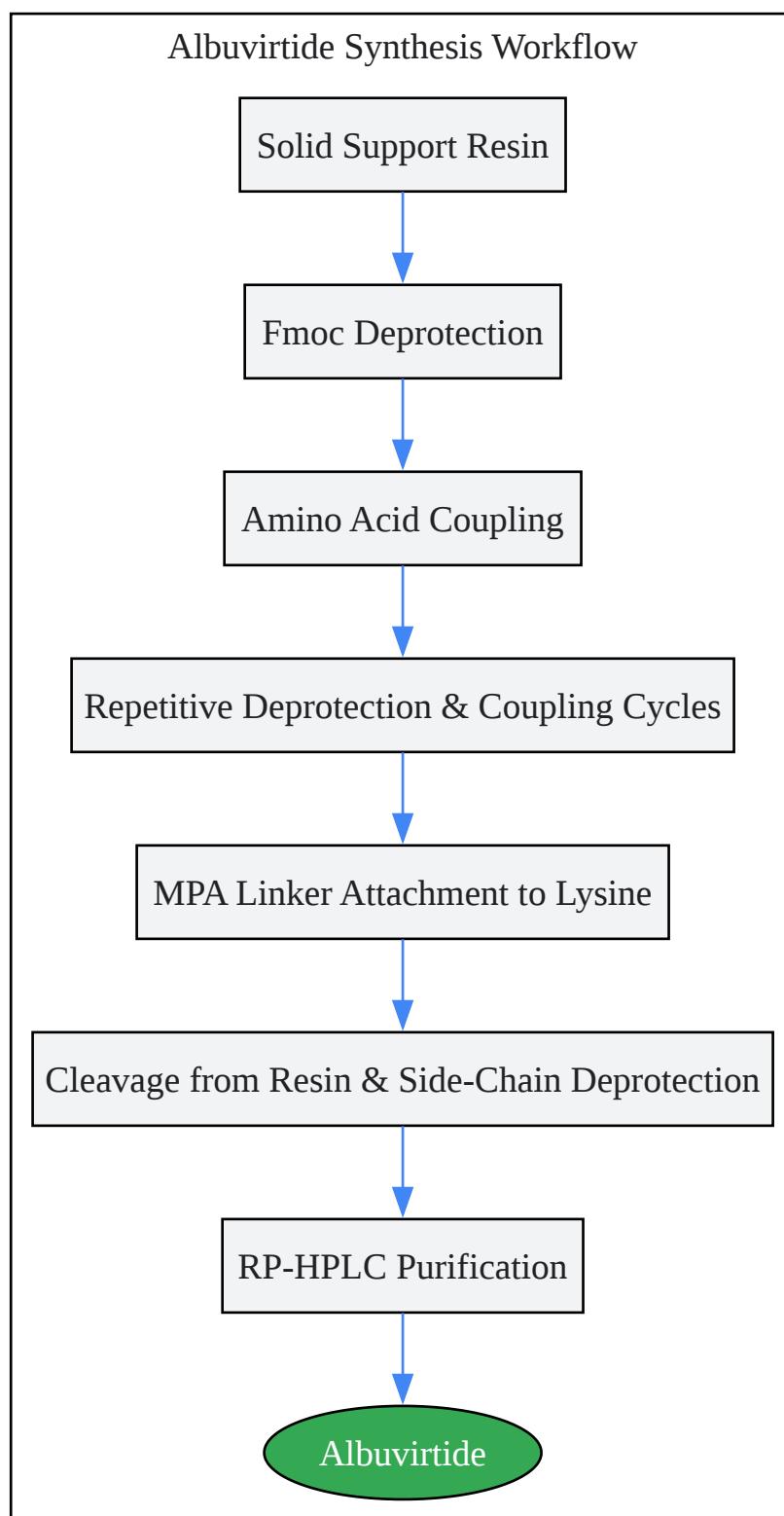
Table 1: Chemical and Physical Properties of **Albuvirtide**

Property	Value	Source
Molecular Formula	C ₂₀₄ H ₃₀₆ N ₅₄ O ₇₂	[4] [5] [6]
Molecular Weight	4666.94 g/mol	[4] [6]
CAS Registry Number	1417179-66-8	[1]

Synthesis of Albuvirtide

The synthesis of **Albuvirtide** is accomplished entirely on a solid phase, a common and efficient method for peptide production.[\[7\]](#) The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

The following protocol is a generalized representation based on standard solid-phase peptide synthesis methodologies.

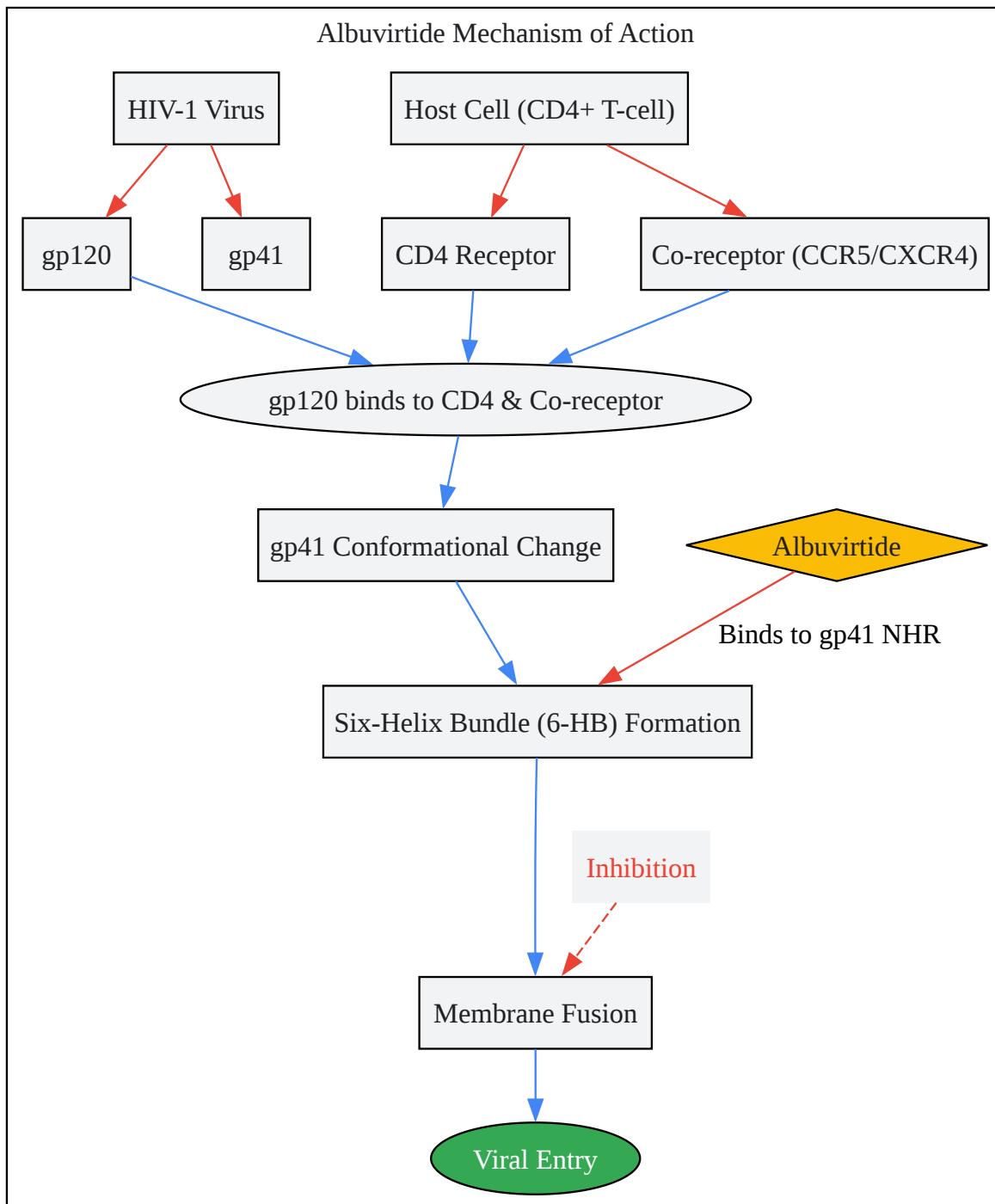

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HATU)
- Bases (e.g., DIEA, NMM)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Solvents (e.g., DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)
- 3-maleimidopropionic acid (MPA)
- Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
- Analytical instruments: Mass spectrometer, HPLC

Procedure:

- Resin Preparation: Swell the Rink Amide resin in DMF.
- First Amino Acid Coupling:
 - Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF.
 - Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the **Albuvirtide** sequence.
- MPA Linker Attachment:
 - For the specific lysine residue where the linker is to be attached, use an orthogonal protecting group on the side chain (e.g., Aloc).
 - After completing the peptide chain, selectively deprotect the lysine side chain.
 - Couple the 3-maleimidopropionic acid (MPA) to the deprotected lysine side chain.
- Cleavage and Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
- Purification:
 - Precipitate the crude peptide in cold diethyl ether.
 - Purify the peptide using preparative RP-HPLC.
- Analysis and Characterization:

- Confirm the purity of the final product (>95%) by analytical HPLC.
- Verify the molecular weight of the synthesized **Albuvirtide** using mass spectrometry.



[Click to download full resolution via product page](#)

Figure 1. Workflow for the solid-phase synthesis of **Albuvirtide**.

Mechanism of Action and Antiviral Activity

Albuvirtide is a fusion inhibitor that targets the HIV-1 gp41 protein, a critical component of the viral entry machinery.[8][9] It mimics a segment of the gp41 C-terminal heptad repeat (CHR) and binds to the N-terminal heptad repeat (NHR) of gp41.[8] This binding event prevents the conformational changes necessary for the formation of the six-helix bundle (6-HB), a structure essential for the fusion of the viral and host cell membranes.[1][2] By blocking this fusion step, **Albuvirtide** effectively prevents the entry of the virus into CD4+ T cells.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Albuvirtide Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. Biophysical Property and Broad Anti-HIV Activity of Albuvirtide, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-acting fusion inhibitor albuvirtide looks promising in early studies | aidsmap [aidsmap.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Albuvirtide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Albuvirtide | C204H306N54O72 | CID 134694278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Albuvirtide? [synapse.patsnap.com]
- 9. What is Albuvirtide used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Albuvirtide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10815435#albuvirtide-chemical-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com